3,4-Dihydroxybenzophenone

Descripción general

Descripción

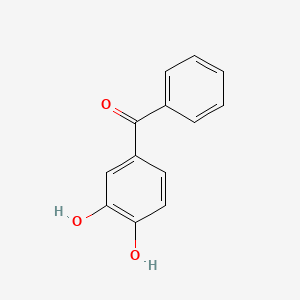

3,4-Dihydroxybenzophenone is an organic compound with the molecular formula C13H10O3This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dihydroxybenzophenone can be synthesized through various methods. One common method involves the hydroxylation of benzophenone using suitable catalysts and reaction conditions. For instance, the reaction of benzophenone with hydroxylating agents in the presence of catalysts such as trifluoromethanesulfonic acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, Fries rearrangement, and hydrolysis to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

UV Stabilizers in Materials

One of the primary applications of 3,4-Dihydroxybenzophenone is as a UV light stabilizer . It is widely utilized in:

- Cosmetics : Acts as a UV filter in sunscreens and skincare products to protect against harmful UV radiation.

- Plastics and Coatings : Enhances the durability of plastics and coatings by preventing degradation from UV exposure.

Pharmaceuticals

Research indicates potential pharmaceutical applications for this compound:

- Anti-inflammatory Properties : Studies suggest that it may have anti-inflammatory effects by targeting Toll-like receptors involved in immune response.

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Environmental Monitoring

Recent studies have highlighted the environmental impact of UV filters, including this compound:

- Presence in Sewage Sludge : Research found this compound in treated sewage sludge, indicating its persistence in the environment and potential ecological effects .

- Biomonitoring Tool : Its detection in wildlife (e.g., bird eggs) raises concerns about bioaccumulation and endocrine disruption .

Case Study 1: UV Filters in Wastewater Treatment

A study conducted on wastewater treatment plants (WWTPs) in Catalonia revealed the presence of various UV filters, including this compound. The concentrations ranged from 0.04 to 9.17 µg/g dry weight, demonstrating the compound's prevalence in treated sewage sludge. This finding underscores the need for monitoring and regulating UV filters to mitigate their environmental impact.

Case Study 2: Anti-inflammatory Research

In a study investigating the anti-inflammatory properties of compounds targeting Toll-like receptor 4 (TLR4), this compound was identified as a promising candidate for further research due to its ability to modulate inflammatory responses. This highlights its potential therapeutic applications in treating inflammatory diseases.

Comparative Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Cosmetics | UV filter in sunscreens | Protects skin from UV damage |

| Plastics & Coatings | UV stabilizer | Enhances durability of materials |

| Pharmaceuticals | Anti-inflammatory agent | Modulates TLR4-induced inflammation |

| Environmental Monitoring | Biomonitoring tool | Detected in sewage sludge and wildlife |

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Effective against various bacterial strains and fungi, suggesting its potential use as a natural preservative or therapeutic agent .

- Leishmanicidal Activity : A study evaluated the leishmanicidal properties of benzophenone derivatives, including this compound. Findings revealed that it could effectively inhibit the growth of Leishmania amazonensis, indicating a promising therapeutic profile with lower toxicity levels compared to standard treatments like Amphotericin B .

Mecanismo De Acción

The mechanism of action of 3,4-Dihydroxybenzophenone involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can form intramolecular hydrogen bonds, which contribute to its stability and reactivity. Additionally, it can interact with enzymes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dihydroxybenzophenone

- 4,4’-Dihydroxybenzophenone

- 2,2’-Dihydroxybenzophenone

- 2,3-Dihydroxybenzophenone

Uniqueness

3,4-Dihydroxybenzophenone is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and interaction with other molecules. This positioning allows it to form stable intramolecular hydrogen bonds, enhancing its antioxidant properties compared to other similar compounds .

Actividad Biológica

3,4-Dihydroxybenzophenone (DHBP) is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological properties, focusing on its antioxidant, antimicrobial, and cytotoxic effects, as well as its potential applications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two hydroxyl groups attached to the benzophenone structure. Its chemical structure contributes to its reactivity and interaction with various biological systems.

Antioxidant Activity

Antioxidant activity is one of the most significant biological properties of DHBP. Studies have demonstrated that DHBP exhibits potent radical scavenging capabilities. For instance, it has been shown to effectively reduce DPPH radicals, which are commonly used to assess the antioxidant potential of compounds.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid (Control) | 95 | 20 |

This table illustrates that DHBP's antioxidant activity is comparable to that of standard antioxidants like ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of DHBP have been evaluated against various pathogens. Research indicates that DHBP possesses significant antibacterial and antifungal activities.

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Fungal Strains Tested : Candida albicans, Aspergillus niger

The minimum inhibitory concentration (MIC) for DHBP against these strains was found to be as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

| Aspergillus niger | 0.5 |

These findings suggest that DHBP could be a valuable candidate for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of DHBP has been assessed in various cancer cell lines, revealing promising results. In vitro studies demonstrated that DHBP induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

- Cancer Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These results indicate that DHBP selectively targets cancer cells, making it a potential candidate for further development in cancer therapy .

Leishmanicidal Activity

Recent studies have highlighted the leishmanicidal properties of benzophenone derivatives, including DHBP. It was found that certain derivatives exhibited significant activity against Leishmania amazonensis, with some compounds showing effectiveness comparable to standard treatments like Amphotericin B.

- Activity Comparison :

| Compound | Activity (fold increase over control) |

|---|---|

| DHBP | 5 |

| Amphotericin B | Standard |

This suggests that DHBP and its derivatives could serve as a basis for developing new treatments for leishmaniasis .

Ecotoxicological Considerations

While exploring the biological activities of DHBP, it is essential to consider its ecological impact. Studies have assessed the acute toxicity of benzophenones on aquatic organisms such as Daphnia magna and Chlorella vulgaris. The results showed moderate toxicity levels, indicating a need for careful evaluation when considering its environmental effects.

- Toxicity Data :

| Organism | 48h-LC50 (mg/L) |

|---|---|

| Daphnia magna | 12.50 |

| Chlorella vulgaris | 183.60 |

These findings emphasize the importance of understanding both the therapeutic potential and ecological risks associated with DHBP .

Propiedades

IUPAC Name |

(3,4-dihydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWCZKJISXFBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146360 | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10425-11-3 | |

| Record name | 3,4-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10425-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010425113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydroxyphenyl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for 3,4-Dihydroxybenzophenone?

A1: this compound (C13H10O3) has a molecular weight of 214.22 g/mol. [] Spectroscopic data, including NMR and IR, can be found in various research papers, but specific data points are not detailed within the provided abstracts. [, , ]

Q2: What are the typical applications of this compound?

A2: this compound serves as a key building block for synthesizing various compounds, including polymers, particularly liquid crystalline polyesters. [, , ] It is also utilized in the preparation of (E)-Droloxifene, a compound with potential pharmaceutical applications. [] Additionally, it acts as a siderophilic ligand, modifying the surface properties of materials like kaolinite for potential use in flame-retardant nanocomposites. []

Q3: How does the structure of this compound influence its ability to form liquid crystalline polymers?

A3: The structure of this compound, specifically the presence of the two hydroxyl groups and the benzophenone core, allows for its incorporation into polymer chains. [] Its asymmetry and flexibility contribute to the formation of polymers with unique properties. [, ] For instance, it can adopt either a bent or extended conformation, impacting the polymer's liquid crystalline behavior. []

Q4: Can this compound exhibit polymorphism, and if so, how does it impact its properties?

A4: Yes, research indicates that this compound can form both anhydrous and hydrated forms, including a monohydrate pseudopolymorph. [] The presence and role of water molecules within the crystal structure affect the intermolecular interactions and overall packing arrangement, potentially influencing properties like solubility and stability. [, ]

Q5: What synthetic approaches are commonly employed to obtain this compound?

A5: this compound can be synthesized through various methods. One approach involves a Friedel-Crafts reaction followed by demethylation with pyridinium hydrochloride. [] Another method utilizes site-selective Suzuki-Miyaura reactions starting with 3,4-bis(trifluoromethylsulfonyloxy)benzophenone. []

Q6: Are there any studies on the conformational characteristics of this compound and its derivatives?

A6: Yes, research has investigated the conformational characteristics of this compound and related compounds. [, ] Studies have examined the dihedral angle between the two aryl rings, revealing insights into the influence of substituents and crystal packing forces on the molecule's conformation. [] For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits a notably small twist angle. [] Additionally, research on derivatives like 3,4'-Dihydroxybenzophenone terephthalate revealed a helical conformation in the solid state and an extended conformation in the nematic phase. [, ]

Q7: Has this compound been studied for its potential in ambient violet phosphorescence?

A7: Yes, recent studies have explored catechol-based donor-acceptor-donor emitters incorporating this compound. [] These studies demonstrated that by carefully tuning the molecule's conformation and incorporating bulky substituents, efficient ambient violet phosphorescence could be achieved. [] This research suggests potential applications in high-energy organic phosphorescent materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.